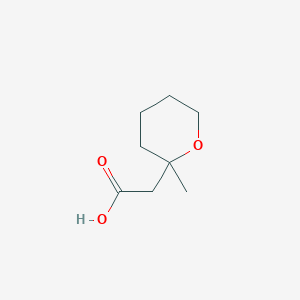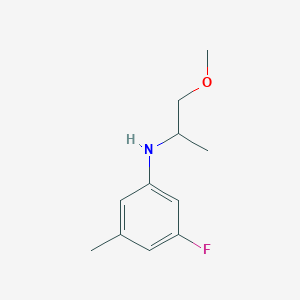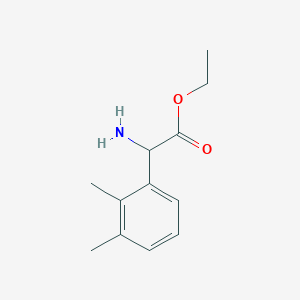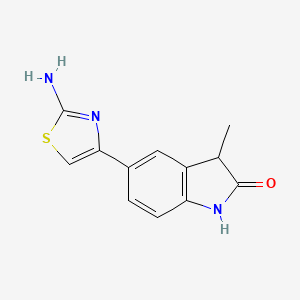
1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde is a chemical compound characterized by its unique structure, which includes a chlorinated propene group attached to a cyclohexane ring with a carbaldehyde functional group
Preparation Methods
The synthesis of 1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexanone and 3-chloropropene.
Reaction Conditions: The key step involves the alkylation of 4-methylcyclohexanone with 3-chloropropene in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere.
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the propene group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Addition Reactions: The double bond in the propene group can undergo addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2), resulting in the formation of halogenated products.
Scientific Research Applications
1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of various biochemical pathways.
Material Science: It is employed in the development of novel materials with specific properties, such as polymers and resins.
Industrial Chemistry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde can be compared with similar compounds such as:
1-(3-Chloroprop-2-en-1-yl)-1H-indole-2-carboxylic acid: This compound shares the chloropropene group but has an indole ring instead of a cyclohexane ring.
1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine: This compound also contains the chloropropene group but features a pyrazole ring.
Quaternium-15: A quaternary ammonium compound with a chloropropene group, used as a preservative in cosmetics.
Properties
Molecular Formula |
C11H17ClO |
|---|---|
Molecular Weight |
200.70 g/mol |
IUPAC Name |
1-[(E)-3-chloroprop-2-enyl]-4-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H17ClO/c1-10-3-6-11(9-13,7-4-10)5-2-8-12/h2,8-10H,3-7H2,1H3/b8-2+ |
InChI Key |
ZNUUGJOALDQBCA-KRXBUXKQSA-N |
Isomeric SMILES |
CC1CCC(CC1)(C/C=C/Cl)C=O |
Canonical SMILES |
CC1CCC(CC1)(CC=CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Methylbutan-2-YL)oxy]aniline](/img/structure/B15273258.png)
![2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine](/img/structure/B15273262.png)
![1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B15273263.png)





![N-[(3-chlorophenyl)methyl]aniline](/img/structure/B15273298.png)


![2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273321.png)
![3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B15273326.png)
